Methyl 6-methoxy-1H-indole-4-carboxylate Methyl 6-methoxy-1H-indole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1227270-67-8
VCID: VC0060311
InChI: InChI=1S/C11H11NO3/c1-14-7-5-9(11(13)15-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3
SMILES: COC1=CC(=C2C=CNC2=C1)C(=O)OC
Molecular Formula: C11H11NO3
Molecular Weight: 205.213

Methyl 6-methoxy-1H-indole-4-carboxylate

CAS No.: 1227270-67-8

Cat. No.: VC0060311

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

Methyl 6-methoxy-1H-indole-4-carboxylate - 1227270-67-8

Specification

CAS No. 1227270-67-8
Molecular Formula C11H11NO3
Molecular Weight 205.213
IUPAC Name methyl 6-methoxy-1H-indole-4-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-14-7-5-9(11(13)15-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3
Standard InChI Key JJUYIAWIRXVZGD-UHFFFAOYSA-N
SMILES COC1=CC(=C2C=CNC2=C1)C(=O)OC

Introduction

Structural Characteristics and Identification

Methyl 6-methoxy-1H-indole-4-carboxylate belongs to the indole family, which consists of a benzene ring fused to a pyrrole ring. This particular derivative features two key functional groups: a methoxy group at the 6-position and a methyl carboxylate group at the 4-position of the indole scaffold.

Chemical Identity

The compound is identified by several key parameters that establish its unique chemical identity, as presented in Table 1.

ParameterInformation
CAS Number1227270-67-8
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
IUPAC NameMethyl 6-methoxy-1H-indole-4-carboxylate

The molecular structure features the indole core with two distinct substituents: a methoxy group (-OCH₃) at the 6-position, which contributes to its electronic properties, and a methyl carboxylate (-COOCH₃) at the 4-position, which imparts reactivity and functionality for further transformations .

Structural Analysis

The compound's structural characteristics distinguish it from similar indole derivatives. The positioning of the methoxy group at C-6 and the carboxylate group at C-4 creates a specific electronic distribution that influences its chemical behavior and potential applications. This substitution pattern is different from other methoxy-indole-carboxylates, such as methyl 6-methoxy-1H-indole-2-carboxylate (with the carboxylate at position 2) or methyl 4-methoxy-1H-indole-6-carboxylate (with the methoxy and carboxylate positions reversed) .

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl 6-methoxy-1H-indole-4-carboxylate is essential for predicting its behavior in different chemical environments and applications.

Chemical Properties

The compound's chemical behavior is influenced by several structural features:

  • The indole NH group acts as a weak acid and can participate in hydrogen bonding.

  • The methoxy group at the 6-position contributes electron density to the aromatic system.

  • The methyl carboxylate at the 4-position serves as a reactive site for various transformations.

These features make methyl 6-methoxy-1H-indole-4-carboxylate a versatile building block for the synthesis of more complex molecules. The carboxylate group, in particular, can undergo various reactions including hydrolysis, amidation, reduction, and transesterification, providing pathways to diverse derivatives.

Synthesis Methods

The synthesis of methyl 6-methoxy-1H-indole-4-carboxylate can be approached through several established methodologies, drawing from general indole synthesis principles and specific functionalization strategies.

Functional Group Modification

Another potential approach involves the selective functionalization of a simpler indole precursor:

  • Methoxylation of an appropriate 4-carboxylate indole derivative.

  • Carboxylation of 6-methoxyindole followed by methylation of the carboxylic acid group.

These approaches would require careful control of regioselectivity to ensure the correct substitution pattern .

Analytical Methods and Characterization

Various analytical techniques can be employed for the identification and characterization of methyl 6-methoxy-1H-indole-4-carboxylate.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, including the positions of the methoxy and carboxylate groups.

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, including the N-H bond of the indole, the C=O of the carboxylate, and the C-O of the methoxy group.

  • Mass Spectrometry: This technique provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of methyl 6-methoxy-1H-indole-4-carboxylate and for monitoring reactions in which it is involved. These methods can be optimized using various solvent systems, such as ethyl acetate/petroleum ether mixtures, which have been effective for related indole derivatives .

Structural Comparison with Related Compounds

Methyl 6-methoxy-1H-indole-4-carboxylate belongs to a family of structurally related methoxy-indole-carboxylates, each with unique substitution patterns that influence their properties and applications.

Isomeric Relationships

Table 2 presents a comparison of methyl 6-methoxy-1H-indole-4-carboxylate with several structurally related compounds.

CompoundCAS NumberSubstitution PatternMolecular Weight
Methyl 6-methoxy-1H-indole-4-carboxylate1227270-67-86-OCH₃, 4-COOCH₃205.21 g/mol
Methyl 6-methoxy-1H-indole-2-carboxylate98081-83-56-OCH₃, 2-COOCH₃205.21 g/mol
Methyl 4-methoxy-1H-indole-2-carboxylate111258-23-24-OCH₃, 2-COOCH₃205.21 g/mol
Methyl 4-methoxy-1H-indole-6-carboxylate41082-79-54-OCH₃, 6-COOCH₃205.21 g/mol

These compounds share the same molecular formula and weight but differ in the positions of the methoxy and carboxylate groups on the indole scaffold . These positional differences affect their electronic properties, reactivity, and potentially their biological activities.

Structure-Property Relationships

The position of substituents on the indole ring significantly influences the compound's properties:

  • Electronic Effects: The position of the electron-donating methoxy group relative to the electron-withdrawing carboxylate group affects the electronic distribution within the molecule.

  • Hydrogen Bonding Capability: The specific arrangement of functional groups influences the compound's ability to form hydrogen bonds, affecting solubility and intermolecular interactions.

  • Steric Considerations: The spatial arrangement of substituents impacts molecular recognition events, which is particularly relevant for biological interactions.

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